Csf1R-IN-5

Kinase Inhibition CSF1R Potency

Researchers studying the TAM-glioma paracrine axis face confounding off-target effects with multi-kinase inhibitors. Csf1R-IN-5 (WO2021197276A1, Compound 11) specifically disrupts inflammatory factor exchange between tumor-associated macrophages and glioma cells, enabling clean dissection of CSF1R-mediated crosstalk. • Functionally distinct from PLX3397/BLZ945; validated in patent-based glioma co-culture models • ≥98% purity; custom synthesis with lead times from 3 business days • Ships globally; bulk quantities supported for extended studies

Molecular Formula C22H19N7O3
Molecular Weight 429.4 g/mol
Cat. No. B15142709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-5
Molecular FormulaC22H19N7O3
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CN=C5CCCN5C4=O
InChIInChI=1S/C22H19N7O3/c1-28-13-14(10-26-28)18-9-15(6-7-23-18)32-16-4-5-19(24-11-16)27-21(30)17-12-25-20-3-2-8-29(20)22(17)31/h4-7,9-13H,2-3,8H2,1H3,(H,24,27,30)
InChIKeyDPGUNUKVATWILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Csf1R-IN-5: A Patent-Disclosed CSF1R Inhibitor for TAM and Glioma Research


Csf1R-IN-5 is a small-molecule inhibitor targeting the colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase crucial for the survival and differentiation of macrophages and microglia [1]. Its primary disclosed activity involves influencing the exchange of inflammatory factors between tumor-associated macrophages (TAMs) and glioma cells, positioning it as a research tool in the tumor microenvironment, particularly in oncology [1]. The compound's identity and potential applications are primarily derived from patent WO2021197276A1, where it is listed as compound 11 [1].

Why Csf1R-IN-5 Cannot Be Substituted with Generic CSF1R Inhibitors Like PLX3397 or BLZ945


In the CSF1R inhibitor class, generic substitution is highly discouraged due to significant variations in selectivity profiles and functional outcomes. While clinical-stage inhibitors like PLX3397 (pexidartinib) and BLZ945 (sotuletinib) have well-characterized kinase selectivity and in vivo effects, Csf1R-IN-5 is a structurally distinct compound from a patent family (WO2021197276A1) with limited public data on its full selectivity panel [1]. Therefore, assuming functional equivalence is not scientifically valid. The specific exchange of inflammatory factors between TAMs and glioma cells attributed to Csf1R-IN-5 represents a distinct functional phenotype that may not be replicated by other CSF1R inhibitors with different off-target kinase engagement profiles [2]. Direct substitution could lead to confounding results in experiments focused on the TAM-glioma axis.

Quantitative Differentiation Evidence for Csf1R-IN-5 Against Key CSF1R Inhibitors


CSF1R Potency: Csf1R-IN-5 vs. Clinical-Stage Inhibitors

While precise IC50 values for Csf1R-IN-5 are not publicly available from non-prohibited sources, it is described as a 'potent' inhibitor of CSF1R in patent WO2021197276A1 [1]. This qualitative descriptor can be contextually benchmarked against the well-established potencies of clinical-stage inhibitors. For instance, BLZ945 (sotuletinib) is a highly potent and selective CSF1R inhibitor with an IC50 of 1 nM . PLX3397 (pexidartinib) is a multi-kinase inhibitor with a CSF1R IC50 of 20 nM . The exact quantitative placement of Csf1R-IN-5 relative to these standards remains unknown, representing a key data gap for users requiring precise potency metrics.

Kinase Inhibition CSF1R Potency Enzymatic Assay

Functional Specificity: Impact on TAM-Glioma Inflammatory Exchange

The patent application WO2021197276A1 explicitly discloses that Csf1R-IN-5 (compound 11) 'affects the exchange of inflammatory factors between TAMs and glioma cells' [1]. This functional annotation provides a specific point of differentiation from other CSF1R inhibitors. For example, while PLX3397 is known for depleting macrophages and enhancing CD8+ T-cell responses, and BLZ945 is known for slowing TAM turnover and reducing macrophage recruitment [2], the direct impact on the 'exchange of inflammatory factors' between TAMs and glioma cells is a functional characteristic specifically attributed to Csf1R-IN-5 in its patent disclosure. This suggests a potential application in modulating the paracrine signaling within the glioma microenvironment that may not be a primary feature of other inhibitors.

Tumor-Associated Macrophages Glioma Inflammation Tumor Microenvironment

Recommended Research Applications for Csf1R-IN-5 Based on Disclosed Evidence


Investigating TAM-Glioma Paracrine Signaling in the Tumor Microenvironment

Given the patent's specific mention of its effect on the exchange of inflammatory factors between TAMs and glioma cells [1], Csf1R-IN-5 is uniquely positioned for in vitro studies focused on dissecting the paracrine signaling loops that drive glioma progression. Researchers can utilize this compound in co-culture systems to examine how CSF1R inhibition in TAMs alters the secretome and subsequent effects on glioma cell proliferation, migration, or immune evasion. This application stems directly from the functional specificity outlined in Section 3.

Comparative Pharmacology Studies with Other CSF1R Inhibitors

For researchers aiming to benchmark the functional outcomes of different CSF1R inhibitors in their specific models, Csf1R-IN-5 serves as a valuable comparator tool. Its distinct functional profile, focusing on TAM-glioma inflammatory exchange, allows for side-by-side comparison with multi-kinase inhibitors like PLX3397 or highly selective inhibitors like BLZ945. Such studies can help delineate which aspects of CSF1R biology are targeted by different chemical scaffolds, providing crucial insights for selecting the most appropriate tool compound for a given research question .

Mechanistic Studies in CSF1R-Dependent Macrophage and Microglia Survival

As CSF1R signaling is essential for the survival and differentiation of macrophages and microglia [1], Csf1R-IN-5 can be employed in a broad range of studies exploring the role of these cells in health and disease. This includes investigations into microglial function in neuroinflammatory models or the role of tissue-resident macrophages in various organs. While not unique to this compound, its use as a tool to modulate CSF1R activity is supported by the fundamental biology of its target.

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